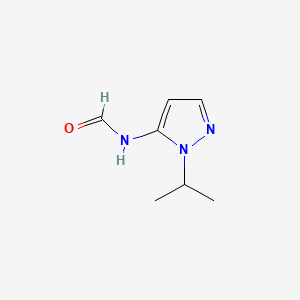

N-(1-Isopropyl-1H-pyrazol-5-yl)formamide

Description

Structure

3D Structure

Properties

CAS No. |

144991-33-3 |

|---|---|

Molecular Formula |

C7H11N3O |

Molecular Weight |

153.185 |

IUPAC Name |

N-(2-propan-2-ylpyrazol-3-yl)formamide |

InChI |

InChI=1S/C7H11N3O/c1-6(2)10-7(8-5-11)3-4-9-10/h3-6H,1-2H3,(H,8,11) |

InChI Key |

BJRQBXOGRHUPBK-UHFFFAOYSA-N |

SMILES |

CC(C)N1C(=CC=N1)NC=O |

Synonyms |

Formamide, N-[1-(1-methylethyl)-1H-pyrazol-5-yl]- (9CI) |

Origin of Product |

United States |

Synthetic Methodologies for N 1 Isopropyl 1h Pyrazol 5 Yl Formamide and Analogues

Direct Formylation Strategies for Pyrazole (B372694) Amine Precursors

The final step in the synthesis of the target compound is the formylation of the 5-amino group of the 1-isopropyl-1H-pyrazol-5-amine intermediate. This transformation can be achieved through several formylating agents and reaction conditions.

Vilsmeier-Type Formylation Reactions in Pyrazole Synthesis

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heterocyclic compounds. chemistrysteps.comorganic-chemistry.org The reaction utilizes a substituted amide, such as N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl3), to generate a Vilsmeier reagent in situ. chemistrysteps.comyoutube.com This reagent, a chloroiminium salt, is an electrophile that reacts with electron-rich rings. chemistrysteps.comslideshare.net

The mechanism begins with the formation of the electrophilic Vilsmeier reagent from DMF and POCl3. youtube.com The electron-rich precursor, in this case, a 5-aminopyrazole, then attacks the electrophilic carbon of the iminium salt. nih.gov Subsequent hydrolysis of the resulting intermediate yields the corresponding N-formylated pyrazole. chemistrysteps.comyoutube.com The reactivity of the Vilsmeier reagent makes it highly effective for formylating compounds like pyrazoles. nih.gov Research has shown that various halomethyleniminium salts can be synthesized from formamide (B127407) or N-methylformamide with POCl3 to act as novel Vilsmeier agents for reacting with N-1-substituted-5-aminopyrazoles. researchgate.net

Alternative Formylation Protocols for N-(1H-Pyrazol-5-yl)formamide Formation

Beyond the classic Vilsmeier-Haack conditions, other methods exist for the N-formylation of amines. These protocols can offer advantages in terms of milder conditions or different substrate compatibility. For instance, N-arylformamide derivatives have been successfully synthesized by reacting α-iodo-N-arylacetamides with formamide. researchgate.net Another novel approach involves the N-formylation of amines using cyanides as the formylating source, promoted by esters. rsc.org While not directly demonstrated on the 1-isopropyl-1H-pyrazol-5-amine substrate in the provided context, these methods represent viable alternative strategies that could be adapted for the synthesis of N-(1-Isopropyl-1H-pyrazol-5-yl)formamide.

The choice of formylation agent can be critical for achieving high yields and purity. A comparison of potential formylating agents is presented below.

| Formylating Agent/System | Description | Typical Conditions |

| POCl₃ / DMF | The classic Vilsmeier-Haack reagent, a potent formylating system. chemistrysteps.comslideshare.net | Reaction is typically performed in an inert solvent at controlled temperatures. nih.gov |

| Formic Acid | A simple and direct formylating agent, often used with a dehydrating agent. | Can be used as both reagent and solvent, often requiring heat. |

| Acetic Formic Anhydride (B1165640) | A mixed anhydride that is a more reactive formylating agent than formic acid alone. | Generated in situ from formic acid and acetic anhydride. |

| Cyanide / Esters | A novel method for N-formylation. rsc.org | Specific conditions depend on the substrate and reagents used. rsc.org |

Synthesis of 1-Isopropyl-1H-pyrazol-5-amine Key Intermediate

The precursor required for the final formylation step is 1-isopropyl-1H-pyrazol-5-amine. scbt.com Its synthesis involves constructing the pyrazole ring and then introducing the isopropyl group at the desired nitrogen atom.

Cyclocondensation Approaches for Pyrazole Ring Formation

The most versatile and widely used method for synthesizing the 5-aminopyrazole core involves the cyclocondensation reaction between a β-ketonitrile and a hydrazine (B178648). beilstein-journals.orgnih.gov The reaction proceeds through the initial formation of a hydrazone intermediate, which then undergoes intramolecular cyclization to form the 5-aminopyrazole ring. beilstein-journals.orgnih.gov

Variations of this approach allow for the synthesis of a wide array of substituted 5-aminopyrazoles. beilstein-journals.org For example, reacting α-phenyl-β-cyanoketones with hydrazinoheterocycles yields 5-amino-4-phenylpyrazoles. beilstein-journals.org The reaction conditions, such as solvent and the presence of a base, can influence the reaction outcome and yield. beilstein-journals.org Multicomponent reactions, which involve three or more reactants, have also become powerful tools for synthesizing pyrazole derivatives due to their atom economy and environmental compatibility. publish.csiro.aunih.gov

Regioselective Introduction of N1-Isopropyl Moiety

The alkylation of pyrazoles containing multiple nitrogen atoms presents a challenge in regioselectivity, as mixtures of N1 and N2 alkylated products are often formed. nih.gov Achieving selective N1-isopropylation is crucial for the synthesis of the desired intermediate.

Conventional alkylation of pyrazoles often leads to a mixture of regioisomers, requiring chromatographic separation. nih.gov However, methods for achieving high regioselectivity have been developed. The choice of base, solvent, and alkylating agent can significantly influence the N1/N2 ratio. For instance, using potassium carbonate in a solvent like DMF at elevated temperatures is a common strategy for N-alkylation. figshare.com A study on the N-substitution of 3-substituted pyrazoles demonstrated that using K2CO3 in DMSO can achieve regioselective N1-alkylation. researchgate.net Advanced, catalyst-controlled methods are also emerging. For example, engineered enzymes have been used to perform highly regioselective alkylations of pyrazoles with haloalkanes, achieving >99% selectivity. nih.gov

The following table summarizes conditions that can influence the regioselectivity of pyrazole alkylation.

| Factor | Condition | Expected Outcome |

| Solvent | Aprotic dipolar solvents (e.g., DMF, DMSO) researchgate.netnih.gov | Often favor N1-alkylation. researchgate.net |

| Base | K₂CO₃ researchgate.net | Commonly used base for N-alkylation of heterocycles. |

| Steric Hindrance | Bulky substituents on the pyrazole ring or alkylating agent | Can influence the site of alkylation due to steric effects. |

| Catalyst | Engineered enzymes nih.gov | Can provide exceptionally high regioselectivity (>99%). nih.gov |

Advanced Synthetic Techniques and Reaction Condition Optimization

Optimizing reaction conditions is essential for maximizing yield and purity while minimizing reaction times and environmental impact. researchgate.net For pyrazole synthesis, this can involve screening different catalysts, solvents, and temperatures. researchgate.net For instance, the synthesis of pyrazole-pyridine conjugates was optimized by evaluating various solvents and temperatures, with THF at 70°C proving to be optimal in one study. researchgate.net

Microwave-assisted synthesis has been shown to significantly reduce reaction times in some cases. mdpi.com Similarly, the use of heterogeneous catalysts, such as V₂O₅/SiO₂, can facilitate easier product purification and catalyst recycling. nih.gov For the crucial N-alkylation step, systematic studies have been conducted to find optimal conditions. A catalyst-free Michael reaction has been reported for the N1-alkylation of pyrazoles with excellent regioselectivity and high yields (>90%). semanticscholar.org The development of one-pot, multicomponent reactions represents a significant advancement, allowing for the synthesis of complex pyrazole derivatives in a single, efficient operation. nih.govresearchgate.net

Catalytic Systems and Their Mechanistic Roles

The formylation of a precursor like 1-isopropyl-1H-pyrazol-5-amine is a key step in synthesizing the target molecule. Vilsmeier-type reagents, generated from formamides like N-methylformamide and phosphoryl chloride (POCl₃), serve as effective agents for this transformation. researchgate.net The reaction of N-1-substituted-5-aminopyrazoles with these reagents can selectively yield N-(1H-Pyrazol-5-yl)formamide derivatives. researchgate.net

The broader synthesis of the pyrazole core often relies on metal-based catalysts to facilitate cycloaddition and coupling reactions, enhancing yield, selectivity, and substrate scope.

Copper Catalysis : Copper catalysts are widely used for pyrazole synthesis. organic-chemistry.org For instance, copper-promoted aerobic oxidative cycloaddition of N,N-disubstituted hydrazines with alkynoates provides substituted pyrazoles with high regioselectivity. organic-chemistry.org Inexpensive Cu₂O can act as the promoter with air serving as a green oxidant. organic-chemistry.org Copper powder has also been shown to be effective in Ullmann-type N-arylation of pyrazoles, demonstrating superior reactivity and regioselectivity compared to Cu₂O in some cases. nih.gov

Palladium Catalysis : Palladium catalysts are instrumental in cross-coupling reactions to form N-substituted pyrazoles. An efficient method involves the palladium-catalyzed coupling of aryl halides or triflates with pyrazole derivatives. organic-chemistry.orgnih.gov The use of specific ligands, such as tBuBrettPhos, is crucial for achieving high yields in these transformations. organic-chemistry.org

Other Metal Catalysts : Iron and ruthenium have also been employed in pyrazole synthesis. Iron-catalyzed reactions can produce 1,3,5-substituted pyrazoles from diarylhydrazones and vicinal diols. organic-chemistry.org Ruthenium-catalyzed hydrogen transfer from 1,3-diols in the presence of alkyl hydrazines provides another route to substituted pyrazoles. organic-chemistry.org

The mechanism of these catalytic reactions often involves the coordination of the metal to the reactants, facilitating key bond-forming steps. In copper-catalyzed cycloadditions, the catalyst can promote the formation of a key intermediate that undergoes cyclization. organic-chemistry.org In palladium-catalyzed cross-coupling, the mechanism typically follows a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.

Table 1: Overview of Catalytic Systems in Pyrazole Synthesis

| Catalyst System | Reactants | Product Type | Key Features | Source(s) |

| Vilsmeier-Type Reagents | N-1-Substituted-5-aminopyrazoles | N-(1H-Pyrazol-5-yl)formamides | Selective formylation of the amino group. | researchgate.net |

| Cu₂O / Air | N,N-disubstituted hydrazines, Alkynoates | Substituted pyrazoles | Uses air as a green oxidant; high regioselectivity. | organic-chemistry.org |

| Palladium / tBuBrettPhos | Aryl triflates, Pyrazole derivatives | N-Arylpyrazoles | Efficient coupling with high yields. | organic-chemistry.org |

| Iron Catalysts | Diarylhydrazones, Vicinal diols | 1,3,5-Substituted pyrazoles | Regioselective synthesis. | organic-chemistry.org |

| Ruthenium Catalysts | 1,3-Diols, Alkyl hydrazines | 1,4-Disubstituted pyrazoles | Achieved via hydrogen transfer. | organic-chemistry.org |

Microwave-Assisted Synthesis and Other Energy-Efficient Methods

To meet the growing demand for sustainable chemical processes, energy-efficient synthetic methods have been developed. eurekaselect.com Microwave-assisted synthesis has emerged as a powerful tool, significantly reducing reaction times and often improving yields compared to conventional heating. dergipark.org.tr

Microwave irradiation can be applied to the synthesis of various pyrazole derivatives. dergipark.org.trmdpi.com For example, the preparation of 1-aryl-1H-pyrazole-5-amines has been efficiently achieved by reacting an α-cyanoketone or 3-aminocrotononitrile (B73559) with an aryl hydrazine in 1 M HCl under microwave heating at 150 °C for just 10-15 minutes. nih.gov This method is notable for its speed, efficiency, and use of water as a solvent, yielding products in the 70-90% range. nih.gov One-pot microwave-assisted syntheses have also been reported, further simplifying procedures and reducing waste. mdpi.comejournal.by For instance, a one-pot reaction of phenyl hydrazine, a substituted benzaldehyde, and other components in ethanol (B145695) and acetic acid under microwave irradiation for a few minutes can produce pyrazole derivatives. dergipark.org.tr

Other energy-efficient techniques include the use of ultrasonic irradiation, which can facilitate reactions like the catalyst-free multicomponent synthesis of pyrano[2,3-c]pyrazoles in an aqueous medium. eurekaselect.comnih.gov These methods align with the principles of green chemistry by minimizing energy consumption and often allowing for milder reaction conditions. eurekaselect.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Pyrazole Synthesis

| Method | Reaction Time | Temperature | Yield | Solvent | Source(s) |

| Conventional Heating | Several hours | Reflux | Moderate to Good | Organic Solvents (e.g., Ethanol) | nih.govdergipark.org.tr |

| Microwave Irradiation | 2-15 minutes | 70-150 °C | Good to Excellent (70-96%) | Water, Ethanol, or Solvent-free | dergipark.org.trnih.gov |

Solvent Effects and Green Chemistry Principles in Reaction Design

The choice of solvent can dramatically influence the outcome of a chemical reaction, affecting reaction rates, selectivity, and environmental impact. nih.gov In pyrazole synthesis, a shift towards greener solvents is evident. Water is an ideal green solvent, and its use has been successfully demonstrated in the microwave-assisted synthesis of 1-aryl-1H-pyrazole-5-amines and other multicomponent reactions. nih.govnih.govlongdom.org

Solvent screening is a critical part of optimizing reaction conditions. In the synthesis of 4-functionalized pyrazoles, toluene (B28343) was identified as the most appropriate solvent, while polar solvents like DMF, MeOH, and MeCN resulted in significantly lower yields. beilstein-journals.org Conversely, for the regioselective synthesis of 1-arylpyrazoles from 1,3-dicarbonyl compounds, aprotic dipolar solvents were found to give better results than polar protic solvents like ethanol. nih.gov

Beyond solvent choice, green chemistry principles are increasingly integrated into the design of synthetic routes for pyrazoles. nih.gov This includes:

Multicomponent Reactions : These reactions combine three or more reactants in a single step to form a complex product, maximizing atom economy and procedural efficiency. researchgate.netnih.gov

Solvent-Free Reactions : Conducting reactions without a solvent (dry media) minimizes waste and can simplify product isolation. rsc.org The solventless condensation of a diketone and a hydrazine at room temperature, for example, can produce pyrazole derivatives in high yields. rsc.org

Use of Recyclable Catalysts : The development of catalysts that can be easily recovered and reused reduces waste and cost. nih.gov

These strategies contribute to the development of more sustainable and environmentally benign pathways for producing this compound and related compounds. nih.gov

Table 3: Effect of Solvent on Pyrazole Synthesis Yield

| Reaction Type | Solvent | Yield | Observation | Source(s) |

| Oxidative Thiocyanation of Pyrazole | Toluene | 82% | Optimal solvent for this reaction. | beilstein-journals.org |

| Oxidative Thiocyanation of Pyrazole | DMF, MeOH, MeCN, DCM | Much Lower | These solvents were less effective. | beilstein-journals.org |

| Condensation of Aryl Hydrazine | Aprotic Dipolar Solvents | Good | Better regioselectivity than protic solvents. | nih.gov |

| Condensation of Aryl Hydrazine | Ethanol | Lower | Equimolar mixtures of regioisomers formed. | nih.gov |

| Microwave-Assisted Synthesis | Water | 70-90% | An effective and green solvent. | nih.gov |

Isolation and Purification Methodologies for this compound

Following the chemical synthesis, the isolation and purification of the target compound are crucial steps to obtain a product of desired purity. The specific methodology depends on the physical properties of the compound (e.g., solid or liquid), its solubility, and the nature of the impurities present.

For solid pyrazole derivatives, a common and straightforward isolation technique is vacuum filtration . This is often employed when the product precipitates out of the reaction mixture upon cooling or after adjusting the pH. nih.gov For instance, in the microwave-assisted synthesis of 1-aryl-1H-pyrazole-5-amines, the product is obtained by basifying the aqueous solution and collecting the resulting solid via vacuum filtration. nih.gov

After initial isolation, recrystallization is a standard method for purification. The crude solid is dissolved in a suitable hot solvent, and as the solution cools, the desired compound crystallizes out, leaving impurities behind in the solvent. The choice of solvent is critical for effective purification. Chloroform has been reported as a recrystallization solvent for some formyl pyrazole derivatives. igmpublication.org

For both solid and liquid compounds, particularly when dealing with complex mixtures or isomers that are difficult to separate, chromatography is the method of choice. Flash column chromatography is widely used to purify pyrazole derivatives, separating the target compound from unreacted starting materials and byproducts based on differential adsorption on a stationary phase (e.g., silica (B1680970) gel). nih.gov The selection of an appropriate eluent system is determined through preliminary analysis, often using thin-layer chromatography (TLC).

Advanced Spectroscopic and Structural Characterization of N 1 Isopropyl 1h Pyrazol 5 Yl Formamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of N-(1-Isopropyl-1H-pyrazol-5-yl)formamide. By analyzing the chemical environments of the hydrogen (¹H) and carbon-¹³ (¹³C) nuclei, a complete structural map can be assembled.

¹H and ¹³C NMR Analysis for Primary Structural Assignment

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals for the isopropyl group, the pyrazole (B372694) ring protons, the formyl proton, and the amide proton.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their functional group type. The predicted spectrum for this compound would show seven distinct carbon signals, corresponding to each carbon atom in the molecule.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.20 | s | 1H | Formyl CHO |

| ~7.80 | br s | 1H | Amide NH |

| ~7.50 | d | 1H | Pyrazole H-3 |

| ~6.30 | d | 1H | Pyrazole H-4 |

| ~4.60 | sept | 1H | Isopropyl CH |

| ~1.50 | d | 6H | Isopropyl CH₃ |

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~160.0 | Formyl C=O |

| ~140.0 | Pyrazole C-5 |

| ~138.0 | Pyrazole C-3 |

| ~108.0 | Pyrazole C-4 |

| ~50.0 | Isopropyl CH |

| ~22.5 | Isopropyl CH₃ |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

To confirm the assignments from one-dimensional NMR and to establish the connectivity between atoms, two-dimensional NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. Key expected correlations include:

The isopropyl methine proton (~4.60 ppm) with the isopropyl methyl protons (~1.50 ppm).

The pyrazole H-3 proton (~7.50 ppm) with the pyrazole H-4 proton (~6.30 ppm).

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to their attached carbons. The expected correlations would be:

~7.50 ppm (H-3) to ~138.0 ppm (C-3)

~6.30 ppm (H-4) to ~108.0 ppm (C-4)

~4.60 ppm (CH) to ~50.0 ppm (CH)

~1.50 ppm (CH₃) to ~22.5 ppm (CH₃)

~8.20 ppm (CHO) to ~160.0 ppm (C=O)

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings (typically over 2-3 bonds) between protons and carbons, which is crucial for connecting the different fragments of the molecule. Key expected HMBC correlations would include:

The formyl proton (~8.20 ppm) to the pyrazole C-5 (~140.0 ppm).

The amide proton (~7.80 ppm) to the formyl carbon (~160.0 ppm) and the pyrazole C-5 (~140.0 ppm).

The isopropyl methine proton (~4.60 ppm) to the pyrazole C-5 (~140.0 ppm) and the isopropyl methyl carbons (~22.5 ppm).

The pyrazole H-4 proton (~6.30 ppm) to pyrazole C-3 (~138.0 ppm) and C-5 (~140.0 ppm).

Conformational Analysis via Variable Temperature NMR and Coupling Constant Studies

The formamide (B127407) group can exhibit restricted rotation around the C-N amide bond due to its partial double bond character. This can lead to the presence of two rotamers (s-cis and s-trans) at room temperature, which might be observable as separate sets of signals in the NMR spectra. Variable temperature (VT) NMR studies could be employed to investigate this phenomenon. By increasing the temperature, the rate of rotation around the C-N bond would increase, potentially causing the two sets of signals to coalesce into a single averaged signal.

Analysis of the coupling constants, particularly the three-bond coupling (³J) between the amide NH and the formyl CH, can also provide insights into the predominant conformation.

Vibrational Spectroscopy for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy for Characteristic Absorption Bands

IR spectroscopy is particularly useful for identifying polar functional groups. The IR spectrum of this compound is expected to show several characteristic absorption bands.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3250-3350 | Medium | N-H stretching (amide) |

| ~2970-2870 | Medium | C-H stretching (isopropyl) |

| ~1680-1700 | Strong | C=O stretching (amide I) |

| ~1520-1550 | Medium | N-H bending (amide II) |

| ~1470 | Medium | C=N stretching (pyrazole) |

Raman Spectroscopy for Complementary Vibrational Information

Raman spectroscopy is a complementary technique to IR spectroscopy. It is particularly sensitive to the vibrations of non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum would be expected to provide strong signals for the C-C bonds of the pyrazole ring and the C-H bonds of the isopropyl group. The symmetric stretching of the pyrazole ring would also be a prominent feature. This technique would help to confirm the assignments made from the IR spectrum and provide a more complete vibrational profile of the molecule.

Mass Spectrometry for Molecular Weight and Fragmentation Pathways

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight of a compound and elucidating its structure through controlled fragmentation.

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), which allows for the determination of its elemental formula. For this compound (Molecular Formula: C₇H₁₁N₃O), HRMS would be used to confirm its elemental composition by comparing the experimentally measured exact mass with the theoretically calculated mass. This technique is crucial for distinguishing between compounds that have the same nominal mass but different elemental formulas.

Table 1: Theoretical Mass Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₁N₃O |

| Monoisotopic Mass | 153.0902 g/mol |

| Protonated Adduct [M+H]⁺ | 154.0975 g/mol |

| Sodiated Adduct [M+Na]⁺ | 176.0794 g/mol |

This table represents theoretical values. Experimental HRMS data would provide measured values to a high degree of precision (typically to four or more decimal places) to validate these figures.

Tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation. In an MS/MS experiment, the protonated molecule [M+H]⁺ is isolated and then subjected to collision-induced dissociation to generate a series of fragment ions. The analysis of these fragments provides a "fingerprint" of the molecule's structure.

For this compound, key fragmentation pathways would likely include:

Loss of the Isopropyl Group: A characteristic fragmentation would be the cleavage of the isopropyl group (-C₃H₇) from the pyrazole nitrogen.

Cleavage of the Formamide Group: Fragmentation of the formyl group (-CHO) or the entire formamide moiety could occur.

Ring Fragmentation: The pyrazole ring itself could break apart, yielding characteristic ions that help confirm the core structure.

Analyzing these pathways allows researchers to piece together the molecular structure, confirming the connectivity of the isopropyl, pyrazole, and formamide components.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Patterns

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing insights into its electronic structure. The absorption of photons promotes electrons from a ground state to a higher energy excited state. The wavelengths of maximum absorbance (λmax) are related to the types of electronic transitions occurring, such as π → π* and n → π* transitions.

For this compound, the pyrazole ring and the formamide group constitute a conjugated system. The UV-Vis spectrum would be expected to show absorption bands characteristic of this system. While specific experimental data is unavailable, analysis of similar pyrazole-based chromophores suggests that π → π* transitions would likely be observed in the UV region. The position and intensity of these bands would be sensitive to the solvent environment.

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture

In the solid state, the arrangement of molecules is governed by intermolecular forces. For this compound, hydrogen bonding would be a dominant interaction. Specifically, the N-H of the formamide group is a strong hydrogen bond donor, while the carbonyl oxygen (C=O) of the formamide is a strong hydrogen bond acceptor.

It would be anticipated that these groups would participate in a hydrogen-bonding network, potentially forming dimers or extended chains. For instance, a common motif involves the N-H of one molecule forming a hydrogen bond with the C=O of a neighboring molecule, leading to a catemeric chain. The un-substituted nitrogen atom of the pyrazole ring could also act as a hydrogen bond acceptor. Studies on other pyrazole derivatives frequently show the formation of such predictable hydrogen-bonded assemblies. evitachem.com

A crystallographic study would yield precise measurements of all bond lengths and angles within the molecule. This data allows for a detailed analysis of the molecular geometry.

Table 2: Representative Geometrical Parameters in Pyrazole and Formamide Structures

| Parameter | Typical Value Range (Å or °) | Comments |

|---|---|---|

| C=O Bond Length | 1.22 - 1.24 Å | Typical for an amide carbonyl group. |

| Amide C-N Bond Length | 1.32 - 1.35 Å | Shorter than a typical C-N single bond due to resonance. |

| Pyrazole N-N Bond Length | 1.32 - 1.36 Å | Characteristic of the pyrazole ring system. |

| Pyrazole C-N Bond Length | 1.33 - 1.38 Å | Reflects the aromaticity of the pyrazole ring. |

| C-N-C Bond Angle (at formamide N) | ~120° | Indicative of sp² hybridization. |

This table provides generalized data from related structures to illustrate the type of information obtained from X-ray crystallography. Specific values for the title compound would require experimental determination.

Theoretical and Computational Investigations on N 1 Isopropyl 1h Pyrazol 5 Yl Formamide

Quantum Chemical Calculations for Molecular Properties and Electronic Structure

Quantum chemical calculations are at the forefront of computational investigations into molecules like N-(1-Isopropyl-1H-pyrazol-5-yl)formamide. These methods are employed to predict a wide array of molecular properties and to visualize the electronic landscape of the molecule, offering a detailed picture of its inherent chemical nature.

Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying medium-sized organic molecules. For this compound, DFT calculations, often utilizing functionals like B3LYP combined with a basis set such as 6-311G(d,p), are employed to determine the molecule's most stable three-dimensional structure. tandfonline.com

The process of geometry optimization involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. This optimized geometry provides critical data on bond lengths, bond angles, and dihedral angles. For instance, a hypothetical optimized structure of this compound would reveal the precise spatial relationship between the isopropyl group, the pyrazole (B372694) ring, and the formamide (B127407) moiety. These structural parameters are fundamental for understanding the molecule's steric and electronic properties.

Furthermore, DFT can be used to explore the energy landscapes of different conformers of the molecule. By rotating specific bonds, such as the C-N bond connecting the formamide group to the pyrazole ring, researchers can calculate the relative energies of various rotational isomers. This analysis helps to identify the most stable conformer and the energy barriers between different conformations, which is essential for understanding the molecule's dynamic behavior. The optimized geometric parameters for a molecule like this compound are often presented in a tabular format for clarity.

Illustrative Data: Please note: The following data is illustrative and based on typical values for similar pyrazole derivatives. Specific experimental or computational studies on this compound are not publicly available.

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| N1-C5 | 1.35 | C5-N1-C(isopropyl) | 125.0 |

| C5-N(formyl) | 1.40 | N1-C5-N(formyl) | 120.0 |

| C=O | 1.22 | C5-N-C(formyl) | 122.0 |

| N-H | 1.01 | O=C-N | 123.0 |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Nodal Properties)

Frontier Molecular Orbital (FMO) theory is a key component of understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the HOMO is typically localized on the electron-rich pyrazole ring and the formamide nitrogen, while the LUMO is often distributed over the pyrazole ring and the carbonyl group of the formamide.

The nodal properties of the HOMO and LUMO, which describe the regions where the probability of finding an electron is zero, are also important for predicting the outcomes of chemical reactions, particularly pericyclic reactions.

Illustrative Data: Please note: The following data is illustrative and based on typical values for similar pyrazole derivatives. Specific experimental or computational studies on this compound are not publicly available.

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.5 |

| HOMO-LUMO Gap | 5.0 |

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Delocalization

Natural Bond Orbital (NBO) analysis is a powerful tool for translating the complex wavefunctions obtained from quantum chemical calculations into the familiar language of Lewis structures, including lone pairs, and bond orbitals. nih.gov This method provides a quantitative picture of the electron density distribution and the interactions between different parts of a molecule.

The second-order perturbation theory analysis within the NBO framework provides stabilization energies (E(2)) associated with these donor-acceptor interactions. A higher E(2) value indicates a stronger interaction. For instance, a significant E(2) value for the interaction between the lone pair of the pyrazole nitrogen and the π* orbital of the C=O bond in the formamide group would suggest a notable degree of electronic communication between these two moieties.

Illustrative Data: Please note: The following data is illustrative and based on typical values for similar pyrazole derivatives. Specific experimental or computational studies on this compound are not publicly available.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP(1) N1 | π(C4-C5) | 15.2 |

| LP(1) N(formyl) | π(C=O) | 25.8 |

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive behavior of a molecule. It is a color-coded map of the electrostatic potential on the electron density surface of the molecule. The MEP surface helps to identify the regions of a molecule that are rich in electrons (nucleophilic) and those that are poor in electrons (electrophilic).

In an MEP map of this compound, regions of negative electrostatic potential (typically colored red or yellow) would be expected around the oxygen atom of the carbonyl group and the nitrogen atoms of the pyrazole ring, indicating their susceptibility to electrophilic attack. Conversely, regions of positive electrostatic potential (typically colored blue) would be found around the hydrogen atoms, particularly the N-H proton of the formamide group, making them sites for potential nucleophilic attack. rsc.org This visual representation of charge distribution is invaluable for predicting intermolecular interactions, such as hydrogen bonding.

Theoretical Spectroscopy for Prediction and Experimental Correlation

Computational methods can also be used to predict various spectroscopic properties of a molecule. These theoretical spectra can then be compared with experimental data to confirm the molecular structure and to gain a deeper understanding of the molecule's spectroscopic features.

Computational NMR Chemical Shift Prediction (e.g., GIAO Method)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can be used to predict the ¹H and ¹³C NMR chemical shifts of a molecule. researchgate.net

The GIAO method calculates the magnetic shielding tensors for each nucleus in the molecule, which are then used to determine the chemical shifts relative to a standard reference compound, such as tetramethylsilane (B1202638) (TMS). By comparing the calculated NMR spectra with the experimental spectra, researchers can confirm the assigned structure of this compound. Discrepancies between the calculated and experimental shifts can also provide insights into solvent effects or conformational dynamics that may not be fully captured by the gas-phase calculations. The predicted chemical shifts are often presented in a table alongside the experimental values for direct comparison.

Illustrative Data: Please note: The following data is illustrative and based on typical values for similar pyrazole derivatives. Specific experimental or computational studies on this compound are not publicly available.

| Atom | Calculated ¹³C Chemical Shift (ppm) | Calculated ¹H Chemical Shift (ppm) |

| C(isopropyl) | 48.5 | 4.5 (septet) |

| CH₃(isopropyl) | 22.1 | 1.4 (doublet) |

| C3(pyrazole) | 138.0 | 7.6 (doublet) |

| C4(pyrazole) | 105.0 | 6.2 (doublet) |

| C5(pyrazole) | 145.0 | - |

| C(formyl) | 162.0 | 8.2 (singlet) |

| N-H(formyl) | - | 9.5 (broad singlet) |

Vibrational Frequency Calculations and Simulated IR/Raman Spectra

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful tool for the structural elucidation of molecules. When coupled with quantum chemical calculations, it provides a detailed assignment of vibrational modes. For this compound, Density Functional Theory (DFT) calculations, particularly using the B3LYP functional with a suitable basis set like 6-311++G(d,p), would be the method of choice for predicting its vibrational frequencies. eurjchem.com

The theoretical vibrational analysis for related N-acyl pyrazole derivatives has demonstrated that the calculated spectra show good agreement with experimental data. nih.gov For this compound, characteristic vibrational modes would be expected. The formyl group (CHO) would exhibit a strong C=O stretching vibration, typically in the region of 1680-1720 cm⁻¹. The N-H stretching vibration of the formamide moiety would appear as a distinct band, likely around 3200-3400 cm⁻¹. The pyrazole ring itself has a set of characteristic stretching and bending vibrations. For instance, C=N stretching vibrations in pyrazole rings are typically observed around 1600 cm⁻¹. researchgate.net The isopropyl group would contribute C-H stretching and bending vibrations.

A comparison of theoretical and experimental spectra is crucial for validating the computational model. Any discrepancies can often be attributed to solvent effects, intermolecular interactions in the solid state, or the anharmonicity of vibrations, which are not always fully captured by standard harmonic calculations.

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Formyl (CHO) | C=O Stretch | 1680 - 1720 |

| Formyl (CHO) | C-H Stretch | 2700 - 2900 |

| Amide (N-H) | N-H Stretch | 3200 - 3400 |

| Pyrazole Ring | C=N Stretch | ~1600 |

| Pyrazole Ring | Ring Breathing | Varies |

| Isopropyl Group | C-H Stretch | 2850 - 3000 |

| Isopropyl Group | C-H Bend | 1370 - 1390 |

Note: The data in this table is illustrative and based on typical values for the respective functional groups in related molecules. Specific values for this compound would require dedicated computational studies.

Time-Dependent DFT (TD-DFT) for Electronic Excitation Energies and UV-Vis Spectra

To understand the electronic transitions and predict the UV-Vis absorption spectrum of this compound, Time-Dependent Density Functional Theory (TD-DFT) is the most common and effective computational method. eurjchem.com This approach calculates the energies of excited states, providing insights into the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

For pyrazole derivatives, electronic transitions are often of a π → π* nature, involving the promotion of an electron from a bonding or non-bonding π orbital to an anti-bonding π* orbital. nih.gov In this compound, the pyrazole ring and the formamide group constitute the primary chromophores. The electronic transitions would likely involve the π systems of both the pyrazole ring and the C=O bond of the formamide. The isopropyl group, being a saturated alkyl group, is not expected to contribute significantly to the UV-Vis absorption in the near-UV region.

The choice of functional and basis set, as well as the inclusion of solvent effects through models like the Polarizable Continuum Model (PCM), is critical for obtaining accurate predictions of UV-Vis spectra. eurjchem.commdpi.com Theoretical studies on related pyrazoles have shown that TD-DFT can successfully predict the main absorption bands. nih.gov

Table 2: Hypothetical TD-DFT Results for this compound

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

| S₀ → S₁ | 4.5 - 5.0 | 248 - 275 | Moderate |

| S₀ → S₂ | 5.5 - 6.0 | 207 - 225 | High |

Note: This data is hypothetical and for illustrative purposes. Actual values would depend on the specific computational parameters used.

Conformational Analysis and Potential Energy Surface Mapping

The presence of the rotatable isopropyl group attached to the pyrazole nitrogen necessitates a thorough conformational analysis to identify the most stable conformers and to understand the energy barriers between them. The rotation around the N-C(isopropyl) bond and the C(pyrazolyl)-N(formamide) bond will lead to different spatial arrangements of the atoms.

Computational methods, particularly DFT, can be used to map the potential energy surface (PES) by systematically rotating these bonds and calculating the energy at each step. This allows for the identification of energy minima, corresponding to stable conformers, and transition states, which represent the energy barriers to interconversion. Studies on other N-isopropyl substituted heterocyclic compounds have shown that steric hindrance plays a significant role in determining the preferred conformation. nih.gov Similarly, the orientation of the formamide group relative to the pyrazole ring will be influenced by both steric and electronic factors.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While quantum mechanical calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time. eurjchem.com MD simulations model the molecule and its surrounding environment (e.g., a solvent) as a system of interacting particles, governed by a force field.

By simulating the trajectory of the molecule, MD can provide information on:

Conformational Dynamics: How the molecule explores different conformations in solution.

Solvent Effects: The arrangement of solvent molecules around the solute and how this affects its structure and dynamics. easychair.org Studies on formamide in aqueous solution have highlighted the importance of hydrogen bonding and weak interactions with water molecules. rsc.orgbldpharm.com

Hydrogen Bonding: The formation and breaking of intermolecular hydrogen bonds between the formamide N-H and C=O groups and solvent molecules.

MD simulations are particularly valuable for understanding how the molecule behaves in a biologically relevant environment, providing a bridge between its intrinsic properties and its potential interactions with biological macromolecules.

Reactivity Index Calculations and Theoretical Mechanistic Predictions

Conceptual DFT provides a framework for quantifying the reactivity of a molecule through various descriptors. These reactivity indices can be calculated from the energies of the frontier molecular orbitals (HOMO and LUMO) and the total electron density.

Key reactivity indices include:

Fukui Functions: These indicate the most likely sites for nucleophilic and electrophilic attack. For this compound, the Fukui functions would likely highlight the nitrogen and oxygen atoms of the formamide group and specific atoms of the pyrazole ring as reactive centers. nih.gov

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically around electronegative atoms like oxygen and nitrogen) are susceptible to electrophilic attack, while regions of positive potential are prone to nucleophilic attack. mdpi.com

These theoretical reactivity descriptors are invaluable for predicting the molecule's behavior in chemical reactions and for proposing reaction mechanisms. For instance, they can help in understanding the regioselectivity of electrophilic substitution on the pyrazole ring or the reactivity of the formamide group towards hydrolysis.

Chemical Reactivity and Transformational Chemistry of N 1 Isopropyl 1h Pyrazol 5 Yl Formamide

Reactivity of the Formamide (B127407) Functional Group

The formamide group (-NH-CHO) attached to the C5 position of the pyrazole (B372694) ring is an amide linkage. Its reactivity is characterized by the resonance delocalization of the nitrogen lone pair into the carbonyl group, which imparts partial double bond character to the C-N bond. This resonance stabilization generally makes the amide bond robust and less reactive than other carbonyl derivatives.

Hydrolysis Reactions and Conditions

The hydrolysis of the formamide bond in N-(1-Isopropyl-1H-pyrazol-5-yl)formamide cleaves the C-N bond to yield 1-Isopropyl-1H-pyrazol-5-amine and formic acid (or its salt). Due to the stability of the amide linkage, this transformation typically requires harsh reaction conditions, such as strong acids or bases with prolonged heating. youtube.comkhanacademy.org

Acid-Catalyzed Hydrolysis: Under strongly acidic conditions (e.g., concentrated HCl or H₂SO₄) and heat, the carbonyl oxygen of the formamide is protonated. This protonation increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by a water molecule. A subsequent series of proton transfer and elimination steps leads to the cleavage of the amide bond. youtube.com

Base-Catalyzed Hydrolysis: In the presence of a strong base (e.g., NaOH or KOH) and elevated temperatures, the hydroxide (B78521) ion directly attacks the electrophilic carbonyl carbon. This forms a tetrahedral intermediate. The elimination of the pyrazolyl-amine anion is an unfavorable step because the anion is a strong base. However, under forcing conditions, the reaction proceeds, and a final, irreversible acid-base reaction between the liberated amine and the formic acid drives the equilibrium toward the products. chemistrysteps.com Milder protocols using non-aqueous conditions, such as NaOH in a methanol/dichloromethane mixture, have been developed for the hydrolysis of secondary amides and may be applicable. researchgate.netarkat-usa.org

Table 1: Representative Conditions for Amide Hydrolysis

| Catalyst Type | Reagents & Conditions | Products | Reference |

|---|---|---|---|

| Acid-Catalyzed | Conc. H₂SO₄ or HCl, H₂O, Reflux | 1-Isopropyl-1H-pyrazol-5-amine + Formic Acid | youtube.com |

| Base-Catalyzed | 10-40% aq. NaOH or KOH, H₂O, Reflux | 1-Isopropyl-1H-pyrazol-5-amine + Sodium/Potassium Formate | arkat-usa.org |

| Mild Alkaline | 4N NaOH in Methanol/Dioxane (1:9), Reflux | Corresponding Carboxylate and Amine | researchgate.net |

Acylation, Alkylation, and Other N-Substitutions

Direct substitution on the formamide nitrogen is generally challenging due to its reduced nucleophilicity, a consequence of the lone pair's involvement in resonance.

N-Acylation: The acylation of the formamide nitrogen to form an imide is a difficult transformation. The nitrogen is a poor nucleophile, and forcing conditions are typically required. This contrasts with the more facile N-acylation of primary and secondary amines. researchgate.net

N-Alkylation: Similar to acylation, the N-alkylation of formamides is not straightforward. However, methods utilizing strong bases to deprotonate the amide followed by reaction with an alkyl halide can be employed. Solvent-free, phase-transfer catalytic conditions promoted by microwave irradiation have been shown to facilitate the N-alkylation of various amides. mdpi.com This approach could potentially be applied to this compound.

Table 2: Conditions for N-Alkylation of Amides

| Reaction | Reagents & Conditions | Product Type | Reference |

|---|---|---|---|

| N-Alkylation | Alkyl Halide, KOH, K₂CO₃, TBAB, Microwave Irradiation (Solvent-free) | N,N-Disubstituted Amide | mdpi.com |

Reduction and Oxidation Pathways of the Amide Linkage

Reduction: The formamide group can be reduced to a secondary amine. This transformation is typically accomplished using powerful hydride-donating reagents. Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for the reduction of amides, including secondary amides like formamides, to their corresponding amines. umn.eduyoutube.com The reaction proceeds via the formation of an intermediate iminium ion, which is then further reduced by another equivalent of hydride. Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce amides. youtube.com The reduction of this compound with LiAlH₄ would yield N-methyl-1-isopropyl-1H-pyrazol-5-amine.

Oxidation: The oxidation of the amide linkage is not a common transformation. The nitrogen atom is in a relatively low oxidation state (-3), but direct oxidation is challenging without cleaving the C-N bond. youtube.com Oxidation reactions involving formamides often target other parts of the molecule. For instance, intramolecular C-H oxidation of N-arylformamides can occur at the formyl C-H bond and an adjacent aromatic C-H bond, leading to cyclized products like isatins, rather than direct oxidation of the amide nitrogen. acs.org The oxidation of the formamide group in this compound remains an area with limited specific research.

Table 3: Common Reduction Conditions for Amides

| Reagent | Solvent | Product from this compound | Reference |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF, followed by aqueous workup | N-methyl-1-isopropyl-1H-pyrazol-5-amine | umn.edumasterorganicchemistry.com |

Reactivity of the Pyrazole Heterocycle

The pyrazole ring is an electron-rich aromatic heterocycle. Its reactivity towards substitution is significantly influenced by the substituents present on the ring: the isopropyl group at the N1 position and the formamide group at the C5 position.

Electrophilic and Nucleophilic Substitution Patterns on the Pyrazole Ring (Regioselectivity)

Electrophilic Aromatic Substitution (EAS): The pyrazole ring is generally reactive towards electrophiles. The preferred site of electrophilic attack on the pyrazole nucleus is the C4 position, which is electronically the most nucleophilic. mdpi.com

Directing Effects: The N1-isopropyl group is a weak electron-donating group that activates the ring towards EAS. The C5-formamide group, however, is an electron-withdrawing group due to the carbonyl's resonance effect. This deactivates the pyrazole ring towards electrophilic attack. The deactivating effect of the formamide group at C5, combined with the inherent preference for C4 substitution, strongly suggests that any electrophilic substitution will occur almost exclusively at the C4 position. The C3 position is deactivated by both the adjacent pyridine-like nitrogen (N2) and the C5-formamide group.

Nucleophilic Aromatic Substitution (SNA_r): The electron-rich nature of the pyrazole ring makes it generally unreactive towards nucleophilic attack. encyclopedia.pub Such reactions are rare unless the ring is activated by potent electron-withdrawing groups. encyclopedia.pub

Directing Effects: The C5-formamide group, being electron-withdrawing, could potentially facilitate nucleophilic attack on the pyrazole ring, particularly at the C3 position. However, successful SNA_r reactions on pyrazoles often require a good leaving group (like a halogen) at the position of attack and/or additional activating groups. encyclopedia.pubresearchgate.net Therefore, direct nucleophilic substitution of a hydrogen atom on this compound is expected to be very difficult.

Table 4: Predicted Regioselectivity of Substitution on the Pyrazole Ring

| Reaction Type | Position | Rationale |

|---|---|---|

| Electrophilic Substitution (e.g., Nitration, Halogenation) | C4 | Inherent electronic preference of the pyrazole ring; C3/C5 positions are deactivated by the formamide group and adjacent nitrogen. |

| Nucleophilic Substitution | C3 (unlikely) | Potential activation by the C5-formamide group, but still highly unfavorable without a leaving group. |

C-H Functionalization Strategies and Site Selectivity

Transition-metal-catalyzed C-H functionalization offers a modern approach to introduce new bonds at specific C-H positions, bypassing the traditional rules of electrophilic or nucleophilic substitution. The regioselectivity is often controlled by a directing group that coordinates to the metal catalyst. rsc.org

In this compound, both the pyrazole ring itself and the formamide group can potentially act as directing groups.

Pyrazole as a Directing Group: The N2 "pyridine-like" nitrogen of the pyrazole can act as a directing group to guide a metal catalyst (e.g., Palladium, Rhodium) to functionalize a C-H bond. In N-aryl pyrazoles, this typically directs functionalization to the ortho-position of the N-aryl group. For the target molecule, the pyrazole could potentially direct the functionalization of one of the methyl C-H bonds of the N1-isopropyl group. nih.govnih.gov

Formamide as a Directing Group: The oxygen atom of the formamide's carbonyl group can also serve as a directing group. In N-aryl systems, amides are powerful directing groups for ortho-C-H functionalization of the aryl ring. nih.gov In this molecule, the formamide group at C5 could direct a metal catalyst to the C4 position of the pyrazole ring.

The ultimate site selectivity would depend on the specific metal catalyst, ligands, and reaction conditions, which would determine the preferred coordination mode. Research on molecules containing both pyrazole and amide functionalities has shown that complex, orchestrated C-H activation cascades can be achieved by controlling which group directs the initial catalytic step. nih.govnih.gov For this compound, a C-H functionalization reaction at the C4 position, directed by the formamide group, is a plausible outcome.

Table 5: Potential C-H Functionalization Sites

| Directing Group | Potential Site of C-H Functionalization | Rationale | Reference |

|---|---|---|---|

| Formamide (C=O) | C4-H of the pyrazole ring | Formation of a stable 5-membered metallacycle intermediate. | rsc.org |

| Pyrazole (N2) | C-H of the N1-isopropyl group (methyl position) | Formation of a metallacycle intermediate involving the N1-substituent. | nih.govnih.gov |

Derivatization at Unsubstituted Ring Positions (e.g., C4)

The pyrazole ring is an electron-rich heteroaromatic system, making it susceptible to electrophilic substitution reactions. researchgate.netnih.gov The regioselectivity of these reactions is dictated by the electron density distribution within the ring, which is influenced by the two nitrogen atoms. Generally, the C4 position of the pyrazole nucleus is the most electron-rich and, therefore, the primary site for electrophilic attack. researchgate.netnih.gov This is because the electron-withdrawing inductive effect of the nitrogen atoms is more pronounced at the C3 and C5 positions, leaving the C4 position with a relative surplus of electron density.

While specific studies on the C4-derivatization of this compound are not extensively documented in the reviewed literature, the general reactivity pattern of N-substituted pyrazoles provides a strong basis for predicting its behavior. Common electrophilic substitution reactions that readily occur at the C4 position of pyrazoles include halogenation, nitration, sulfonation, and formylation.

One of the most effective methods for introducing a formyl group at the C4 position of N-substituted pyrazoles is the Vilsmeier-Haack reaction. researchgate.netresearchgate.net This reaction employs a Vilsmeier reagent, typically generated from phosphorus oxychloride and a disubstituted formamide like N,N-dimethylformamide (DMF), to introduce a formyl group onto electron-rich aromatic and heteroaromatic rings. wikipedia.orgorganic-chemistry.org The reaction proceeds via an electrophilic attack of the Vilsmeier reagent on the C4 position of the pyrazole ring, followed by hydrolysis to yield the corresponding 4-carbaldehyde. wikipedia.orgchemistrysteps.com It has been demonstrated that N-alkyl-3,5-dimethyl-1H-pyrazoles undergo efficient formylation at the C4 position under Vilsmeier-Haack conditions, whereas the corresponding N-unsubstituted pyrazole fails to react at this position. researchgate.net This highlights the importance of the N-substituent in directing the electrophilic attack to the C4 position.

The general mechanism for the Vilsmeier-Haack formylation of an N-substituted pyrazole is depicted below:

Step 1: Formation of the Vilsmeier Reagent

DMF + POCl₃ → [ClCH=N⁺(CH₃)₂]PO₂Cl₂⁻

Step 2: Electrophilic attack on the pyrazole ring

This compound + [ClCH=N⁺(CH₃)₂] → Intermediate

Step 3: Hydrolysis

Intermediate + H₂O → N-(1-Isopropyl-4-formyl-1H-pyrazol-5-yl)formamide + (CH₃)₂NH + HCl

Table 1: Common Electrophilic Substitution Reactions at the C4 Position of N-Substituted Pyrazoles

| Reaction | Reagents | Product |

| Halogenation | X₂, Lewis acid | 4-Halo-N-(1-Isopropyl-1H-pyrazol-5-yl)formamide |

| Nitration | HNO₃, H₂SO₄ | N-(1-Isopropyl-4-nitro-1H-pyrazol-5-yl)formamide |

| Sulfonation | Fuming H₂SO₄ | N-(1-Isopropyl-1H-pyrazol-5-yl)-4-sulfonic acid |

| Formylation | POCl₃, DMF | N-(1-Isopropyl-4-formyl-1H-pyrazol-5-yl)formamide |

Tautomerism and Isomerism Studies

Tautomerism is a significant feature of pyrazole chemistry, influencing the structure, reactivity, and biological activity of these heterocyclic compounds. mdpi.com For N-substituted pyrazoles like this compound, the primary form of tautomerism to consider is amide-imidol tautomerism within the N-formyl group, although the pyrazole ring itself is fixed by the N1-isopropyl group.

Experimental and Theoretical Investigations of Tautomeric Forms and Equilibrium

While specific experimental and theoretical studies on the tautomerism of this compound are scarce, extensive research on related N-acylpyrazoles and pyrazolones provides valuable insights. wikipedia.orgbeilstein-journals.orgijpcbs.combohrium.com The tautomeric equilibrium in such systems can be investigated using a combination of experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁵N), and computational methods, such as Density Functional Theory (DFT). bohrium.comipb.ptresearchgate.net

For this compound, two potential tautomeric forms can be considered: the amide form and the imidol form.

Amide Form: this compound Imidol Form: (Z)-N-(1-Isopropyl-1H-pyrazol-5-yl)methanimidic acid

Theoretical calculations, typically employing DFT methods like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), can be used to determine the relative stabilities of these tautomers in the gas phase and in different solvents. ijpcbs.comorientjchem.org These calculations generally indicate that for N-acylpyrazoles, the amide form is significantly more stable than the imidol form. The solvent can influence the tautomeric equilibrium, with polar solvents potentially stabilizing the more polar tautomer to a greater extent. ijpcbs.com

Experimentally, NMR spectroscopy is a powerful tool for studying tautomeric equilibria. bohrium.comresearchgate.net The chemical shifts of the protons and carbons in the vicinity of the formyl group would differ significantly between the amide and imidol forms. For instance, the formyl proton in the amide tautomer would exhibit a characteristic chemical shift, which would be absent in the imidol form, being replaced by a hydroxyl proton signal at a different chemical shift. Low-temperature NMR studies can be particularly useful for slowing down the rate of interconversion between tautomers, allowing for the observation of distinct signals for each species. researchgate.net

Table 2: Predicted Spectroscopic Data for Tautomeric Forms of this compound

| Tautomer | Key ¹H NMR Signal | Key ¹³C NMR Signal | Key IR Absorption (cm⁻¹) |

| Amide | δ ~8.0-8.5 (CHO) | δ ~160-165 (C=O) | ~1680-1720 (C=O stretch) |

| Imidol | δ ~10-12 (OH) | δ ~145-155 (C=N) | ~3200-3600 (O-H stretch) |

Note: The predicted data is based on general values for similar functional groups and may vary for the specific compound.

Influence of Tautomerism on Chemical Reactivity and Selectivity

The tautomeric equilibrium, even if heavily favoring one form, can have a profound impact on the chemical reactivity and selectivity of this compound. The presence of even a small amount of the imidol tautomer can open up alternative reaction pathways.

For instance, the amide tautomer will exhibit nucleophilic character at the pyrazole ring (C4 position) and electrophilic character at the formyl carbon. In contrast, the imidol tautomer possesses a nucleophilic nitrogen atom (in the C=N bond) and a potentially reactive hydroxyl group.

The electrophilic substitution reactions discussed in section 5.2.3, such as the Vilsmeier-Haack reaction, are expected to proceed through the dominant amide tautomer, with the electron-rich C4 position of the pyrazole ring acting as the nucleophile.

However, reactions involving the formyl group might be influenced by the amide-imidol equilibrium. For example, O-alkylation or O-acylation reactions would proceed through the imidol tautomer, where the hydroxyl group acts as a nucleophile. Conversely, N-alkylation or N-acylation at the formyl nitrogen is less likely due to the stability of the amide bond.

The selectivity of reactions can also be affected. If a reagent can react with both the pyrazole ring and the formyl group, the preferred reaction pathway may depend on the dominant tautomeric form and the reaction conditions. For example, under acidic conditions, protonation of the formyl oxygen could favor reactions at the formyl carbon, while under neutral or basic conditions, the nucleophilicity of the C4 position of the pyrazole ring might dominate.

Mechanistic Investigations of Key Transformations Involving this compound

A key transformation for functionalizing the pyrazole ring is electrophilic substitution at the C4 position. The mechanism of this reaction generally involves a two-step process:

Formation of a sigma complex (arenium ion): The electrophile attacks the electron-rich C4 position of the pyrazole ring, leading to the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. The positive charge in this intermediate is delocalized over the pyrazole ring, including the nitrogen atoms.

Deprotonation: A base, which can be the solvent or the counter-ion of the electrophile, removes the proton from the C4 position, restoring the aromaticity of the pyrazole ring and yielding the substituted product.

The Vilsmeier-Haack reaction, a crucial method for introducing a formyl group at the C4 position, follows this general mechanism. wikipedia.orgchemistrysteps.com The electrophile, in this case, is the Vilsmeier reagent, a chloroiminium ion. wikipedia.orgorganic-chemistry.org The reaction of the pyrazole with the Vilsmeier reagent leads to an iminium salt intermediate, which is then hydrolyzed during the workup to afford the 4-formylpyrazole. wikipedia.org

Another important aspect of the reactivity of this compound involves transformations of the formyl group. These reactions typically proceed through nucleophilic addition to the carbonyl carbon. For example, the reaction with a Grignard reagent would involve the nucleophilic attack of the organomagnesium compound on the formyl carbon, followed by protonation to yield a secondary alcohol. The mechanism of such reactions is well-established in organic chemistry.

Table 3: Mechanistic Steps of the Vilsmeier-Haack Reaction on this compound

| Step | Description |

| 1 | Formation of the electrophilic Vilsmeier reagent, [ClCH=N⁺(CH₃)₂], from POCl₃ and DMF. |

| 2 | Nucleophilic attack of the C4 position of the pyrazole ring on the Vilsmeier reagent. |

| 3 | Formation of a resonance-stabilized sigma complex. |

| 4 | Elimination of a proton from the C4 position to restore aromaticity, yielding an iminium salt intermediate. |

| 5 | Hydrolysis of the iminium salt to give the final product, N-(1-Isopropyl-4-formyl-1H-pyrazol-5-yl)formamide. |

N 1 Isopropyl 1h Pyrazol 5 Yl Formamide As a Versatile Synthetic Building Block

Precursor in the Synthesis of Fused Heterocyclic Systems

The primary utility of N-(1-Isopropyl-1H-pyrazol-5-yl)formamide lies in its role as a precursor to 5-amino-1-isopropyl-1H-pyrazole. The formyl group can be readily hydrolyzed under acidic or basic conditions to unmask the amine, which then serves as a nucleophile in various cyclization reactions to form fused heterocyclic systems.

Construction of Pyrazolo[3,4-d]pyrimidine Derivatives

The pyrazolo[3,4-d]pyrimidine scaffold is a core component of numerous biologically active molecules, including kinase inhibitors used in oncology. nih.gov The synthesis of this bicyclic system from this compound typically proceeds via the corresponding 5-aminopyrazole intermediate.

One common strategy involves a Vilsmeier-Haack or a related reaction. Treatment of N-1-substituted-5-aminopyrazoles with Vilsmeier-type reagents, such as those generated from formamide (B127407) or N-methylformamide with phosphorus oxychloride (POCl₃), can lead to the formation of pyrazolo[3,4-d]pyrimidines. researchgate.net The reaction proceeds through the formation of an intermediate N-(1H-pyrazol-5-yl)formamidine, which then undergoes intramolecular cyclization. researchgate.net Another approach involves the condensation of the 5-aminopyrazole with a suitable one-carbon synthon, followed by cyclization to construct the pyrimidine (B1678525) ring. google.comclockss.org These methods provide efficient access to a wide range of substituted pyrazolo[3,4-d]pyrimidines, which are of significant interest in drug discovery. nih.gov

Table 1: Reagents for Pyrazolo[3,4-d]pyrimidine Synthesis from 5-Aminopyrazoles

| Starting Material Class | Reagent/Condition | Resulting System | Reference |

| 5-Aminopyrazole | Vilsmeier Reagent (e.g., POCl₃/DMF) | Pyrazolo[3,4-d]pyrimidine | researchgate.net |

| 5-Aminopyrazole | Cyanamide / Acid | 6-Aminopyrazolo[3,4-d]pyrimidine | researchgate.net |

| 5-Amino-4-cyanopyrazole | Formamide | Pyrazolo[3,4-d]pyrimidine | General Method |

Synthesis of Pyrazolo[1,5-a]pyrimidine (B1248293) Analogues

Pyrazolo[1,5-a]pyrimidines represent another class of privileged heterocyclic structures with applications as protein kinase inhibitors and in material science. rsc.orgmdpi.com The synthesis of these analogues from this compound involves the initial deprotection to the 5-aminopyrazole. The subsequent and most common synthetic route is the condensation of this aminopyrazole with a β-dicarbonyl compound, a β-ketoester, or other 1,3-dielectrophilic species. nih.govias.ac.in

The reaction mechanism involves the initial nucleophilic attack of the exocyclic amino group onto one of the carbonyl carbons of the 1,3-dicarbonyl compound, followed by a second cyclization step where the endocyclic pyrazole (B372694) nitrogen (N1) attacks the remaining carbonyl group, leading to the fused pyrazolo[1,5-a]pyrimidine ring system. mdpi.com Various synthetic methods, including microwave-assisted protocols and the use of green chemistry approaches like deep eutectic solvents, have been developed to improve the efficiency and diversity of these compounds. rsc.orgias.ac.in

Table 2: Common Reagents for Pyrazolo[1,5-a]pyrimidine Synthesis

| Starting Material | Reagent | Product Type | Reference |

| 5-Amino-1-isopropyl-1H-pyrazole | Diethyl Malonate | 5,7-Dihydroxypyrazolo[1,5-a]pyrimidine | nih.gov |

| 5-Amino-1-isopropyl-1H-pyrazole | Ethoxymethylenemalononitrile | 5-Amino-3-cyanopyrazolo[1,5-a]pyrimidine | ias.ac.in |

| 5-Amino-1-isopropyl-1H-pyrazole | Acetylacetone | 5,7-Dimethylpyrazolo[1,5-a]pyrimidine | General Method |

Formation of Other Polycyclic Ring Systems

The versatile reactivity of the 5-aminopyrazole nucleus, derived from this compound, extends to the synthesis of other, more complex polycyclic systems. Depending on the nature of the cyclizing agent, various fused heterocycles can be accessed. For instance, reaction with isothiocyanates can lead to pyrazolyl-thioureas, which are precursors for fused thiazole (B1198619) or triazine systems. nih.gov Similarly, condensation with α,β-unsaturated systems or reagents containing multiple electrophilic sites can be employed to construct other fused rings, such as pyrazolo[5,1-c]-1,2,4-triazines or pyrazolo[1,5-a]-1,3,5-triazines. mdpi.com The specific ring system formed is dictated by the regioselectivity of the cyclization, which depends on whether the exocyclic amine or the endocyclic pyrazole nitrogen participates in the ring-closing step. mdpi.com

Scaffold for Elaborate Chemical Derivatization

Beyond its use in constructing fused rings, the this compound scaffold itself can be directly modified, allowing for the introduction of chemical diversity at either the formamide group or the pyrazole ring.

Design and Synthesis of N-Substituted Formamide Derivatives

The formamide functional group is not merely a protected amine; it is a reactive handle for further chemical transformations. A key reaction is the dehydration of the formamide to produce the corresponding isocyanide (isonitrile). This transformation is typically achieved using dehydrating agents such as phosphorus oxychloride (POCl₃) in the presence of a base like triethylamine, or a combination of triphenylphosphine (B44618) (PPh₃) and iodine. organic-chemistry.orgnih.gov The resulting 5-isocyano-1-isopropyl-1H-pyrazole is a highly valuable intermediate for multicomponent reactions, such as the Passerini and Ugi reactions, enabling the rapid assembly of complex molecules from simple precursors. This method offers a powerful tool for generating libraries of diverse pyrazole-containing compounds. organic-chemistry.org

Table 3: Methods for Isocyanide Synthesis from N-Substituted Formamides

| Reagent System | Solvent | Conditions | Reference |

| Phosphorus Oxychloride (POCl₃) / Triethylamine | Solvent-free | 0 °C, <5 min | nih.gov |

| Triphenylphosphine (PPh₃) / Iodine / Base | Dichloromethane | Ambient | organic-chemistry.org |

Introduction of Diverse Substituents on the Pyrazole Ring

The pyrazole ring within this compound can also be functionalized to introduce additional substituents. The electronic nature of the pyrazole ring allows for electrophilic substitution, which typically occurs at the C4 position. mdpi.com Reactions such as halogenation (using N-bromosuccinimide or N-chlorosuccinimide), nitration, or sulfonation can be performed to install a functional group at this position.

Once functionalized, particularly with a halogen, the C4 position becomes a handle for transition-metal-catalyzed cross-coupling reactions. dntb.gov.ua Suzuki, Sonogashira, and Buchwald-Hartwig couplings can be employed to form new carbon-carbon and carbon-heteroatom bonds, respectively. This allows for the introduction of a wide array of aryl, heteroaryl, alkyl, and amino groups, significantly expanding the structural diversity of derivatives that can be synthesized from the parent scaffold. dntb.gov.uanih.gov

Participation in Multi-Component Reactions (MCRs) for Complexity Generation

Information regarding the participation of This compound in multi-component reactions is not available in the reviewed scientific literature.

| Reactant 1 | Reactant 2 | Reactant 3 | Reaction Type | Product | Reference |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Advanced Molecular Interaction Studies of N 1 Isopropyl 1h Pyrazol 5 Yl Formamide Excluding Biological Efficacy

Investigation of Non-Covalent Interactions in Molecular Systems

Non-covalent interactions are crucial in determining the supramolecular chemistry, crystal packing, and interaction of a molecule with its environment. For N-(1-Isopropyl-1H-pyrazol-5-yl)formamide, the key potential non-covalent interactions would include hydrogen bonding, π-π stacking, and dispersive forces.

Hydrogen Bonding Propensities and Geometries

This compound possesses both hydrogen bond donors (the amide N-H group) and acceptors (the formyl oxygen and the pyrazole (B372694) nitrogen atoms). This duality allows for the formation of a variety of intermolecular hydrogen bonds.

In the solid state, it is highly probable that the N-H group of one molecule would engage in hydrogen bonding with the formyl oxygen of a neighboring molecule, leading to the formation of chains or dimeric structures. The geometry of such an N-H···O bond would be expected to be relatively linear, a characteristic of strong hydrogen bonds. Additionally, weaker C-H···O and C-H···N interactions involving the isopropyl and pyrazole C-H groups could further stabilize the crystal lattice.

To illustrate the nature of hydrogen bonding in similar systems, a study of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate revealed strong N—H⋯N and N—H⋯O hydrogen bonds that form a centrosymmetric tetramer. bldpharm.com

Interactive Table: Potential Hydrogen Bonds in this compound

| Donor | Acceptor | Type of Interaction | Expected Geometry |

| N-H (amide) | O=C (formyl) | Strong | Linear |

| C-H (pyrazole) | N (pyrazole) | Weak | Variable |

| C-H (isopropyl) | O=C (formyl) | Weak | Variable |

Theoretical Modeling of Interactions with Receptor Mimics or General Binding Pockets (Conceptual Level)

While excluding specific biological targets, we can conceptually model the interaction of this compound with a generic binding pocket to understand its interaction potential.

Computational Docking and Ligand-Binding Site Analysis (General, not target-specific biological activity)

Molecular docking simulations with a hypothetical binding pocket can provide insights into the preferred binding modes of this compound. In a generic hydrophobic pocket containing some polar residues, the following interactions would be anticipated:

The isopropyl group would likely orient towards hydrophobic regions of the pocket, maximizing van der Waals interactions.

The formamide (B127407) group would be a key player in forming hydrogen bonds. The N-H group could act as a donor to a hydrogen bond acceptor on the pocket wall (e.g., a carbonyl oxygen of an amino acid backbone), while the formyl oxygen could act as an acceptor for a hydrogen bond donor from the pocket (e.g., an amide N-H).

The pyrazole ring could engage in π-π stacking with aromatic residues (like phenylalanine, tyrosine, or tryptophan) within the binding site. It could also form hydrogen bonds via its nitrogen atoms.

Studies on other pyrazole derivatives have shown their ability to dock effectively into binding pockets, with hydrogen bonds and hydrophobic interactions being the primary drivers of binding. bldpharm.com

Energetic Contributions of Intermolecular Contacts

A quantitative estimation of the energetic contributions of different intermolecular contacts can be achieved through computational methods like Symmetry-Adapted Perturbation Theory (SAPT) or by using molecular mechanics force fields.

For a hypothetical dimer of this compound, the interaction energy can be decomposed into electrostatic, exchange-repulsion, induction, and dispersion components.

Electrostatic interactions would be significant, particularly due to the polar formamide group.

Dispersion forces would provide a substantial contribution to the binding energy, arising from the interactions between all atoms.

Hydrogen bonding would have a significant electrostatic and induction component.

A theoretical study on N-(diphenylphosphinothioyl)-2-pyrazinecarboxamide estimated the energy of an N-H···N hydrogen bond to be approximately -8.25 kcal/mol and a π-π stacking interaction to be around -3.83 kcal/mol. scielo.org.mx While these values are for a different system, they provide a general idea of the magnitude of these interactions.

Interactive Table: Estimated Energetic Contributions of Interactions for this compound

| Interaction Type | Estimated Energy Range (kcal/mol) | Primary Contributing Force |

| N-H···O Hydrogen Bond | -4 to -8 | Electrostatic, Induction |

| π-π Stacking | -2 to -5 | Dispersion, Electrostatic |

| Van der Waals (Isopropyl) | -1 to -3 | Dispersion |

Solvation Effects and Solution-Phase Molecular Behavior

Solvent-Solute Interactions